molecular formula C4H6Cl6Si2 B1585655 1,1-Bis(trichlorosilylmethyl)ethylene CAS No. 78948-04-6

1,1-Bis(trichlorosilylmethyl)ethylene

Cat. No. B1585655
CAS RN: 78948-04-6
M. Wt: 323 g/mol
InChI Key: LQEUNVMRBBCABI-UHFFFAOYSA-N
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Description

1,1-Bis(trichlorosilylmethyl)ethylene is a chemical intermediate . It is a liquid substance with the formula C4H6Cl6Si2 . It is also known as (2-Methylene-1,3-propanediyl)bis[trichlorosilane] and belongs to the organochlorosilane chemical family .


Molecular Structure Analysis

The molecular formula of 1,1-Bis(trichlorosilylmethyl)ethylene is C4H6Cl6Si2 . This compound has a molecular weight of 322.97900 .


Chemical Reactions Analysis

1,1-Bis(trichlorosilylmethyl)ethylene reacts violently with water . It’s important to handle this chemical with care to avoid dangerous reactions.


Physical And Chemical Properties Analysis

1,1-Bis(trichlorosilylmethyl)ethylene is a liquid at room temperature . It has a density of 1.4 g/mL at 25ºC . The boiling point is 128-131ºC at 16 mm Hg .

Scientific Research Applications

Polymerization and Catalysis

  • Ethylene Polymerization : 1,1-Bis(trichlorosilylmethyl)ethylene plays a role in the polymerization of ethylene. This process is significant in the production of polyethylenes with various molecular weight distributions, which are vital in manufacturing diverse polymeric products. The catalyst solution used in this process can be recycled, enhancing activities and leading to the production of polyethylenes with bimodal molecular weight distributions, indicative of the formation of non-uniform active centers (Pinheiro, Mauler, & Souza, 2001).

  • Catalysis in Copolymerization : In the realm of copolymerization, particularly for ethylene and propylene, 1,1-Bis(trichlorosilylmethyl)ethylene-related compounds are used as catalysts. This application is pivotal in producing elastomeric polypropylenes, a type of polymer with unique elastic properties. The addition of small amounts of ethylene results in a significant increase in the polymerization rate, which cannot be fully explained by the faster rate of ethylene insertion but might be due to the activation of dormant catalyst sites by ethylene (Kravchenko & Waymouth, 1998).

  • Ethylene Polymerization with Novel Complexes : In another application, tantalum(V) aminopyridinato complexes, activated by methylaluminoxane, were used in the polymerization of ethylene. These complexes showed comparable activities to metallocenes, indicating their potential as alternative catalyst systems. The polyethylenes produced in this process displayed molecular weights between 60,000 and 200,000, with a relatively narrow molecular weight distribution (Hakala, Löfgren, Polamo, & Leskelä, 1997).

Environmental and Health Impact Studies

  • Endocrine Disruption Studies : Research has also focused on the impact of similar compounds, such as 1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane (DDT) and 1,1-Dichloro-2,2-bis(p, p'-chlorophenyl) ethylene (DDE), on health and the environment. These compounds act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. They demonstrate the potential toxicological impact of related chlorinated compounds on living organisms and ecosystems (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).

Synthesis and Structural Analysis

  • Synthesis of Tetradentate Ligands : Ethylene-bridged compounds have been synthesized and analyzed for their potential as tetradentate ligands. The distinctive electronic structure of these compounds provides insights into their rotational restrictions around certain bonds, and they have been used to synthesize dinuclear complexes with notable rigidity and distinct structural features (Hermon & Tshuva, 2008).

  • Reactions with Asymmetrical Diarylethanes and Diarylethylenes : The reactions of similar compounds, like 1,1,1-trihalogeno-2,2-diarylethanes and the corresponding 1,1-dihalogenoethylenes, have been studied. These reactions, typically involving boiling in ethylene glycol with sodium 2-hydroxyethoxide, result in a variety of products such as diarylacetylene, cyclic acetal of the diarylacetaldehyde, and diarylacetic acid, showcasing the diverse chemical reactivity of these compounds (Sakla, Tadros, & Helmy, 1969).

Safety And Hazards

This compound is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Therefore, it’s important to wear protective gloves, clothing, and eye/face protection when handling this chemical . It should not be inhaled, and hands should be washed thoroughly after handling .

properties

IUPAC Name

trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUNVMRBBCABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370012
Record name 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(trichlorosilylmethyl)ethylene

CAS RN

78948-04-6
Record name 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methylene-1,3-propanediyl)bis[trichlorosilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net

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